2-(3-Carboxyphenyl)-6-methylbenzoic acid
Description
2-(3-Carboxyphenyl)-6-methylbenzoic acid is a substituted benzoic acid derivative featuring a methyl group at the 6-position of the benzene ring and a 3-carboxyphenyl substituent at the 2-position.
Properties
IUPAC Name |
2-(3-carboxyphenyl)-6-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-9-4-2-7-12(13(9)15(18)19)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTZILZWQRBDJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70689886 | |
| Record name | 3-Methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261891-31-9 | |
| Record name | [1,1′-Biphenyl]-2,3′-dicarboxylic acid, 3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261891-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70689886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxyphenyl)-6-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzoic acid and 3-bromobenzoic acid.
Grignard Reaction: A Grignard reagent is prepared by reacting 3-bromobenzoic acid with magnesium in anhydrous ether. This Grignard reagent is then reacted with 3-methylbenzoic acid to form the desired product.
Hydrolysis: The intermediate product is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the reaction.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: Implementing advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Carboxyphenyl)-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Corresponding alcohols.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
2-(3-Carboxyphenyl)-6-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Carboxyphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The carboxyl group can form hydrogen bonds with various biological molecules, influencing their activity.
Pathways: It may modulate enzymatic pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Substituents significantly alter solubility and reactivity. For instance:
- 2-(3-Carbamoylphenyl)-6-methylbenzoic acid (CAS 1262006-22-3) has reduced hydrophilicity compared to its carboxylic acid counterpart due to the carbamoyl group (-CONH₂) .
- 2-Chloro-6-methylbiphenyl-3-carboxylic acid (CAS 1215206-66-8) exhibits higher lipophilicity than non-halogenated analogs, influencing its pharmacokinetic profile .
Industrial and Pharmacological Relevance
- 3-Fluoro-2-(methoxymethyl)-6-methylbenzoic acid (CAS 2624417-28-1) is explored as a building block in drug synthesis, leveraging fluorine’s electronegativity to enhance metabolic stability .
- Derivatives like 6-methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid (CAS 315682-47-4) highlight the role of benzoic acid scaffolds in designing enzyme inhibitors .
Key Research Findings and Limitations
- Synthetic Flexibility : Ruthenium-catalyzed C–H arylation is robust for generating diverse 6-methylbenzoic acid derivatives but requires optimization for sterically hindered substituents .
- Biological Insights : While 3-carboxyphenyl groups enhance enzyme inhibition, their efficacy depends on synergistic interactions with other functional groups (e.g., acyl chains) .
- Data Gaps : Direct data on 2-(3-Carboxyphenyl)-6-methylbenzoic acid’s melting point, solubility, and toxicity are absent in the provided evidence, necessitating further experimental validation.
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